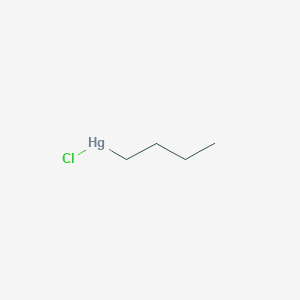

n-Butylmercuric chloride

Description

Historical Trajectories in Organomercury Research

The roots of organometallic chemistry can be traced back to the 18th and 19th centuries with a series of seminal discoveries that laid the groundwork for the field. In 1760, French chemist Louis Claude Cadet de Gassicourt synthesized what is now recognized as the first organometallic compound, cacodyl oxide, an organoarsenic compound. wikipedia.org However, it was the 19th century that witnessed the true genesis of this new branch of chemistry.

A pivotal moment came in 1827 when William Christopher Zeise, a Danish chemist, synthesized Zeise's salt, the first olefin complex. wikipedia.orgopenochem.org This discovery sparked considerable interest in the nature of metal-carbon bonds. The field truly began to flourish with the work of English chemist Edward Frankland. In 1849, Frankland prepared diethylzinc, a landmark achievement that demonstrated the ability to form stable compounds with metal-alkyl bonds. openochem.org His subsequent synthesis of diethylmercury (B1204316) in 1852 further solidified the foundations of organometallic chemistry. uga-editions.com Frankland is also credited with coining the term "organometallic" to describe these novel substances. digitellinc.com

The late 19th and early 20th centuries saw an explosion of research in organometallic chemistry. Ludwig Mond's discovery of nickel carbonyl in 1890 opened up the field of metal carbonyls. openochem.orguga-editions.com The turn of the century brought the groundbreaking work of Victor Grignard, who developed the versatile organomagnesium halides that now bear his name, a discovery that earned him the Nobel Prize in Chemistry in 1912. uga-editions.combyjus.com These reagents revolutionized organic synthesis and provided a powerful tool for the formation of carbon-carbon bonds. byjus.com

Within this historical context, organomercury compounds were among the earliest organometallics to be synthesized and studied. Their relative stability and ease of preparation made them accessible for early investigations into the nature of the metal-carbon bond and their reactivity.

Evolution of Organometallic Chemistry Principles and Mercury's Role

The development of organometallic chemistry has been intrinsically linked to the evolution of our understanding of chemical bonding and reactivity. Early theories struggled to explain the nature of the bond between a metal and a carbon atom. The work of chemists like Frankland provided the first concrete examples of these bonds, challenging existing paradigms.

Mercury played a crucial role in these early studies. The synthesis of compounds like diethylmercury and other alkyl and aryl mercury derivatives provided a family of relatively stable compounds that could be isolated and characterized. uga-editions.com This allowed for the systematic investigation of their properties and reactions.

One of the key synthetic routes to organomercury compounds involves the reaction of a Grignard reagent with a mercury halide. wikipedia.org This method, which leverages the nucleophilic character of the Grignard reagent, allows for the formation of a carbon-mercury bond through the displacement of a halide from the mercury salt. Another important method is the mercuration of aromatic compounds, an electrophilic aromatic substitution reaction first reported by Otto Dimroth in 1898. wikipedia.orgwikiwand.com

The addition of mercury salts to alkenes and alkynes, a reaction known as oxymercuration, is another significant contribution of organomercury chemistry to organic synthesis. wikipedia.orgmasterorganicchemistry.com This reaction proceeds with high regioselectivity, following Markovnikov's rule, and provides a reliable method for the hydration of alkenes without the carbocation rearrangements that can plague acid-catalyzed hydration. libretexts.orgdoubtnut.com

The study of organomercury compounds also contributed to the understanding of transmetalation reactions, a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. libretexts.org Dialkylmercury compounds, for instance, can be used to synthesize other organometallic compounds of more electropositive metals. libretexts.org

While the toxicity of organomercury compounds has led to a significant decline in their use in many applications, their historical importance in establishing the fundamental principles of organometallic chemistry is undeniable. The study of their synthesis, structure, and reactivity provided crucial insights that paved the way for the development of the vast and diverse field of organometallic chemistry we know today.

n-Butylmercuric Chloride: A Detailed Profile

This compound is an organomercurial compound with the chemical formula C₄H₉ClHg. It is a colorless liquid at room temperature and has been utilized in specific areas of chemical research as a catalyst and a precursor to other organometallic compounds. wikipedia.org

Synthesis of this compound

There are two primary methods for the synthesis of this compound:

Via Grignard Reagent: This is a common and effective method for creating a carbon-mercury bond. It involves the reaction of a Grignard reagent, n-butylmagnesium bromide, with mercuric chloride (HgCl₂). wikipedia.orgwikipedia.org The n-butyl group from the Grignard reagent displaces one of the chloride ions on the mercuric chloride to form this compound and magnesium bromide chloride.

Reaction:CH₃CH₂CH₂CH₂MgBr + HgCl₂ → CH₃CH₂CH₂CH₂HgCl + MgBrCl

From 1-Butene (B85601) and Mercuric Acetate (B1210297): This method involves the oxymercuration of 1-butene using mercuric acetate, followed by the displacement of the acetate group with a chloride ion. wikipedia.org This reaction proceeds via an electrophilic addition mechanism where the mercuric acetate adds across the double bond of 1-butene.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClHg | wikipedia.org |

| Molar Mass | 293.16 g/mol | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Boiling Point | 130 °C | wikipedia.org |

Research Applications

The primary research applications of this compound have been as a catalyst and as a precursor for the synthesis of other organomercuric compounds. wikipedia.org Its catalytic activity has been explored in certain polymerization reactions. For instance, it has been used in atom transfer radical polymerization (ATRP) of monomers like n-butyl acrylate. cmu.eduresearchgate.net In its role as a precursor, the n-butyl group can be substituted or the mercury-chloride bond can be further manipulated to generate more complex organomercurial structures.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of chemical compounds. Below is a summary of expected spectroscopic features for this compound based on general principles of NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the protons on each of the four carbon atoms of the butyl group. The chemical shifts would be influenced by the electronegativity of the mercury atom.

¹³C NMR: The carbon NMR spectrum would show four distinct signals corresponding to the four carbon atoms of the butyl chain.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the C-H and C-C bonds within the butyl group. The C-Hg and Hg-Cl stretching vibrations would appear at lower frequencies, typically in the fingerprint region of the spectrum. researchgate.net

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak corresponding to the mass of the entire molecule. Due to the presence of chlorine and mercury, which have multiple stable isotopes, the molecular ion region would exhibit a characteristic isotopic pattern. chemguide.co.uk Fragmentation of the molecular ion would likely involve the loss of the butyl group or the chlorine atom, leading to characteristic fragment ions. libretexts.orglibretexts.orgwhitman.edu

Properties

CAS No. |

543-63-5 |

|---|---|

Molecular Formula |

C4H9ClHg |

Molecular Weight |

293.16 g/mol |

IUPAC Name |

butyl(chloro)mercury |

InChI |

InChI=1S/C4H9.ClH.Hg/c1-3-4-2;;/h1,3-4H2,2H3;1H;/q;;+1/p-1 |

InChI Key |

OKPMTXZRMGMMOO-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Hg]Cl |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of N Butylmercuric Chloride

Fundamental Reactivity of the Carbon-Mercury Bond

The reactivity of organomercurial compounds like n-butylmercuric chloride is largely dictated by the nature of the carbon-mercury (C-Hg) bond.

Intrinsic Stability and Polarity of the C-Hg Bond

The carbon-mercury bond is characterized by its low polarity and considerable stability towards oxygen and water. wikipedia.org The ionic character of the C-Hg bond is estimated to be less than 10%. msu.edu This stability is a key feature of organomercury(II) derivatives. wikipedia.org In general, the carbon-to-mercury bond in aliphatic compounds, such as this compound, is considered more stable than in aromatic counterparts. iloencyclopaedia.org The length of the Hg-C bond can range from 2.26 to 2.34 Å, and this can be influenced by neighboring atoms, which in turn affects the bond's stability. nih.gov For instance, the presence of a nearby oxygen atom can shorten the Hg-C bond by approximately 0.1 Å, leading to increased stability. nih.gov Despite their general stability, organomercury compounds are versatile synthetic intermediates because the C-Hg bond can be cleaved under controlled conditions. wikipedia.org

Photolytic and Thermal Instabilities of Organomercurial Compounds

While the C-Hg bond exhibits a degree of stability, it is susceptible to cleavage under photolytic (light-induced) or thermal (heat-induced) conditions. libretexts.orgcdnsciencepub.com This cleavage often proceeds via a homolytic pathway, resulting in the formation of a carbon-centered radical and a mercury-centered radical. libretexts.org The generation of free radicals through the thermal decomposition of organomercury compounds has been a subject of study since the 1930s. amanote.com Photochemical reactions of organomercury compounds, particularly with ortho-quinones, can lead to the formation of radical complexes. cdnsciencepub.com These reactions are often sensitive to temperature, with higher temperatures leading to the rapid decomposition of the resulting complexes. cdnsciencepub.com The radicals produced from the homolysis of the C-Hg bond can participate in typical radical reactions, including hydrogen-atom abstraction and addition to multiple bonds. libretexts.org

Ligand Exchange and Derivatization Reactions of this compound

Ligand exchange is a fundamental reaction type for organomercuric halides. In these reactions, the halide ligand is replaced by another group. For instance, the chloride in this compound can be exchanged with other ligands. While specific studies on this compound are not extensively detailed in the provided results, the general principles of ligand exchange in similar organomercury compounds are well-established. vulcanchem.comresearchgate.net These reactions are often studied using techniques like NMR spectroscopy to understand the exchange processes. vulcanchem.com

Derivatization of this compound allows for the synthesis of other organomercuric compounds. A common method for creating organomercury compounds is through the reaction of a Grignard reagent with a mercury(II) halide. wikipedia.org For example, this compound itself can be prepared by reacting n-butylmagnesium bromide with mercury chloride. wikipedia.org The resulting this compound can then be used as a precursor. For example, in a process to analyze mercury-containing reaction products, the residue can be treated with butylmagnesium chloride in tetrahydrofuran (B95107) to form di-n-butylmercury, a derivative that can be analyzed by gas chromatography. researchgate.net Derivatization is a key strategy for modifying the properties and reactivity of the organomercurial for specific applications. nih.gov

Catalytic and Stoichiometric Organic Transformations Involving this compound

This compound and related organomercurials are valuable reagents in a variety of organic transformations, acting in both catalytic and stoichiometric capacities.

Cyclization Reactions Mediated by Mercury(II) Salts

Mercury(II) salts are effective mediators for the cyclization of unsaturated compounds, leading to the formation of various heterocyclic and carbocyclic structures. beilstein-journals.org The general mechanism involves the reaction of an alkene or alkyne with a Hg(II) salt to form a mercurial carbonium ion, which is then attacked by an intramolecular nucleophile to yield a cyclized organomercurial. beilstein-journals.org While this compound itself is a product of certain reactions, the underlying principle of using mercury compounds to induce cyclization is a significant area of organomercury chemistry. beilstein-journals.orgthieme-connect.de For instance, acetylenic silyl (B83357) enol ethers can undergo mercury(II) chloride-induced cyclization. thieme-connect.de

Acylation and Carbonyl Introduction Reactions with Organomercurials

Organomercurials can be involved in acylation reactions, which introduce an acyl group into a molecule. While direct acylation of this compound is not a commonly cited reaction, related transformations highlight the utility of organomercurials in forming carbon-carbon bonds with carbonyl compounds. The Friedel-Crafts acylation, a classic method for forming ketones, typically involves acyl chlorides and a Lewis acid catalyst. cdnsciencepub.comresearchgate.net Organomercurials can participate in palladium-catalyzed cross-coupling reactions with organic halides, which can be a route to C-C bond formation, and carbonylation of lactones has been demonstrated using Hg(II) reagents under palladium catalysis. wikipedia.org

Advanced Spectroscopic and Analytical Characterization of Organomercurials

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are fundamental in determining the structural features of molecules. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for characterizing organomercurial compounds like n-butylmercuric chloride.

Infrared (IR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H (proton) and ¹³C.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons on each carbon of the butyl chain (CH₃-CH₂-CH₂-CH₂-HgCl) are expected. The chemical shift of these signals is influenced by the electronegativity of the adjacent mercury and chlorine atoms. Protons closer to the mercury atom would likely experience a downfield shift. The multiplicity of each signal (e.g., triplet, quartet) would arise from spin-spin coupling with adjacent, non-equivalent protons, following the n+1 rule. hw.ac.uk This coupling pattern provides definitive information on the connectivity of the butyl chain.

¹³C NMR: The ¹³C NMR spectrum would show four distinct resonances, one for each carbon atom in the butyl group. The chemical shifts of these carbons would also be influenced by the proximity to the Hg-Cl group, with the carbon directly bonded to mercury (Cα) exhibiting the most significant shift. Quantitative NMR techniques can be employed to determine the purity of the compound by comparing the integral of the analyte's signals to that of a known internal standard. ox.ac.uk

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₂-Hg | Downfield | Triplet |

| ¹H | -CH₂-CH₂-Hg | Intermediate | Multiplet |

| ¹H | -CH₂-CH₃ | Intermediate | Sextet |

| ¹H | -CH₃ | Upfield | Triplet |

| ¹³C | -CH₂-Hg | Downfield | - |

| ¹³C | -CH₂-CH₂-Hg | Intermediate | - |

| ¹³C | -CH₂-CH₃ | Intermediate | - |

| ¹³C | -CH₃ | Upfield | - |

Chromatographic Separation and Mass Spectrometric Identification of Organomercury Compounds

Chromatographic techniques are essential for separating complex mixtures of organomercury compounds, while mass spectrometry provides crucial information for their identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. econference.io Due to the volatility of many organomercury compounds, including this compound, GC is a suitable separation method. econference.io In GC, the sample is vaporized and transported through a capillary column by a carrier gas. The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase.

Following separation by GC, the eluted compounds are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of this compound in the mass spectrometer provides a unique "fingerprint" that allows for its unambiguous identification. A study on the mass spectrometric behavior of alkylmercuric chlorides, including this compound, detailed its fragmentation pathways. iastate.edu The molecular ion peak would confirm the molecular weight of the compound. vulcanchem.comrsc.org

For ultra-trace analysis of organomercury compounds in various samples, techniques such as gas chromatography coupled with inductively coupled plasma-mass spectrometry (GC-ICP-MS) have been developed. rsc.orgrsc.org This method often involves a derivatization step, such as ethylation with sodium tetraethylborate, to enhance volatility and sensitivity. rsc.orgrsc.org

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Weight | 293.16 g/mol | vulcanchem.comrsc.org |

| Exact Mass | 294.01000 amu | vulcanchem.com |

| Primary Fragmentation | Loss of butyl radical (C₄H₉) | iastate.edu |

Surface Science Techniques for Interfacial Studies

Surface science techniques are employed to investigate the elemental composition and chemical state of the outermost layers of a material.

X-ray Photoelectron Spectroscopy (XPS):

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. malvernpanalytical.comthermofisher.com XPS operates by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top of the material being analyzed. thermofisher.com

In the context of this compound, XPS can be used to study its interaction with surfaces. For instance, research has shown the deposition of organomercury salts, such as n-butylmercury derivatives, onto gold substrates. researchgate.net XPS analysis would be able to confirm the presence of mercury, carbon, and chlorine on the surface. Furthermore, high-resolution XPS scans of the Hg 4f, C 1s, and Cl 2p core levels can provide information about the chemical state and bonding environment of these elements on the surface. For example, the binding energy of the Hg 4f core level can indicate the oxidation state of the mercury atom. aps.org Studies on the adhesion of organomercurials to gold surfaces have utilized XPS to characterize the resulting monolayers. acs.org

Table 3: Relevant Elements for XPS Analysis of this compound on a Surface

| Element | Core Level | Expected Information |

|---|---|---|

| Mercury (Hg) | Hg 4f | Presence and oxidation state of mercury |

| Carbon (C) | C 1s | Presence of the butyl group and potential surface contamination |

| Chlorine (Cl) | Cl 2p | Presence and chemical state of chlorine |

Theoretical and Computational Chemistry of N Butylmercuric Chloride

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanics is the fundamental theory describing the behavior of matter and energy at the atomic and subatomic scales. ebsco.com Its application to molecules allows for the detailed investigation of chemical bonding, molecular geometry, and electronic properties. ebsco.comcharm-eu.eu For n-butylmercuric chloride, quantum mechanical calculations can elucidate the nature of the carbon-mercury bond and the influence of the chlorine atom on the molecule's electronic landscape. These investigations rely on solving complex equations that describe the distribution and energy of electrons within the molecule. ebsco.comresearchgate.net

Two primary theories within quantum chemistry are valence bond theory, which translates the classical concept of chemical structure and bonds, and molecular orbital theory, which considers the molecule as a collection of nuclei and delocalized electrons. mdpi.com Both approaches provide a framework for understanding the covalent bond between the n-butyl group and the mercury atom.

Density Functional Theory (DFT) is a powerful and popular computational method in quantum chemistry used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org Instead of dealing with the complex wave function of a multi-electron system, DFT focuses on the electron density, which is a function of only three spatial coordinates. wikipedia.org This simplification allows for a favorable balance between computational cost and accuracy, making it applicable to large and complex molecules. wikipedia.orgresearchgate.net

In the context of organomercurial systems, DFT is employed to calculate a variety of molecular properties:

Electronic Structure: DFT can map the electron density distribution, identifying regions of high and low electron concentration and providing insights into the polarity of the C-Hg and Hg-Cl bonds.

Chemical Reactivity: By calculating global reactivity descriptors, DFT can predict the electrophilic and nucleophilic sites within the molecule, which is fundamental for understanding reaction mechanisms. researchgate.net

Molecular Properties: Ground state energy, molecular orbital energies (like HOMO and LUMO), and geometric parameters such as bond lengths and angles can be determined with high accuracy. mdpi.com

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron exchange and correlation. wikipedia.org

Table 1: Selected DFT Functionals and Their Applications

| Functional | Type | Typical Application |

|---|---|---|

| B3LYP | Hybrid | Widely used for a broad range of organic and organometallic molecules for geometry optimization and electronic property calculations. researchgate.net |

| PBE0 | Hybrid | Often used for systems where a good description of both covalent and non-covalent interactions is needed. |

| M06-2X | Hybrid Meta-GGA | Known for good performance in calculating thermochemistry, kinetics, and non-covalent interactions. |

This table provides a general overview of DFT functionals; the optimal choice depends on the specific system and properties being investigated.

For molecules containing heavy elements like mercury (Hg), standard non-relativistic quantum mechanical calculations based on the Schrödinger equation are often insufficient. maplesoft.com The core electrons of heavy atoms move at speeds that are a significant fraction of the speed of light, leading to relativistic effects that can profoundly alter the atom's and, consequently, the molecule's properties. maplesoft.comwikipedia.org Relativistic quantum chemistry, which incorporates the principles of special relativity, is therefore essential for an accurate description. wikipedia.orgworldscientific.com

The foundational equation of relativistic quantum mechanics is the Dirac equation. maplesoft.comnumberanalytics.com Solving this equation, or accurate approximations of it, accounts for key relativistic phenomena:

Scalar Relativistic Effects: These include the "mass-velocity" effect, where the mass of fast-moving electrons increases, causing inner s and p orbitals to contract and become more stable. wikipedia.org This contraction can indirectly cause outer d and f orbitals to expand as they are better shielded from the nucleus.

Spin-Orbit Coupling (SOC): This is the interaction between an electron's spin and its orbital motion. smu.edu For heavy elements, SOC is significant and can influence molecular geometry, reactivity, and spectroscopic properties. smu.edu

The failure to include relativistic effects in calculations for mercury-containing compounds can lead to incorrect predictions. For instance, non-relativistic calculations might misrepresent bond lengths, bond strengths, and even the fundamental geometry of a molecule. numberanalytics.comsmu.edu

Table 2: Illustrative Comparison of Non-Relativistic vs. Relativistic Energy Levels for a Heavy Atom (Mercury)

| Method | Inner Shell Energy (Arbitrary Units) | Valence Shell Energy (Arbitrary Units) |

|---|---|---|

| Non-Relativistic (Hartree-Fock) | -2860 | -0.27 |

This is a conceptual illustration based on findings that relativistic effects are most pronounced for inner-shell electrons but also significantly impact valence electrons. maplesoft.com The values are representative and intended to show the magnitude of the discrepancy.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. acs.orgub.edu By simulating the transformation from reactants to products, researchers can identify transition states, reaction intermediates, and the energy barriers associated with different potential pathways. researchgate.netcapes.gov.br This provides a level of detail that is often inaccessible through experimental means alone.

For a compound like this compound, computational modeling could be used to study various reactions, such as ligand exchange, redistribution reactions, or its interactions with biological molecules. The process typically involves:

Mapping the Potential Energy Surface (PES): The PES is a mathematical landscape that relates the energy of a molecular system to its geometry. Reactants and products occupy energy minima on this surface.

Locating Transition States: A transition state corresponds to a saddle point on the PES, representing the highest energy point along the minimum-energy reaction path. Identifying its structure and energy is key to calculating the reaction's activation energy.

Calculating Reaction Rates: Using theories like Transition State Theory (TST), the calculated activation energy can be used to estimate the rate of the reaction.

Computational studies on related organomercurials, such as the photostimulated reactions of tert-butylmercury chloride, demonstrate the utility of these methods in distinguishing between different mechanistic possibilities, like the SRN1 mechanism. acs.org

Molecular Dynamics Simulations for Complex Chemical Systems

While quantum mechanical calculations are excellent for describing the electronic structure and energetics of a few molecules, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. lidsen.comnobelprize.org MD has become an essential tool for understanding the behavior of complex chemical systems, including molecules in solution or interacting with biological macromolecules. lidsen.comuchicago.edu

An MD simulation solves Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the particles evolve. frontiersin.org This allows for the study of dynamic processes and the calculation of thermodynamic properties.

Applications of MD simulations relevant to this compound could include:

Solvation Studies: Simulating this compound in a solvent like water to understand how solvent molecules arrange around it and influence its conformation and reactivity.

Transport Properties: Investigating how the molecule moves through different environments, such as across a cell membrane model.

Interaction with Biomolecules: Modeling the binding of this compound to a protein or enzyme, providing insight into its mechanism of toxicity.

To handle the complexity of chemical reactions within a dynamic simulation, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. In this approach, the reactive core of the system (e.g., the this compound molecule and its immediate reaction partners) is treated with computationally expensive quantum mechanics, while the surrounding environment (e.g., solvent or protein) is treated with more efficient classical molecular mechanics. ub.edu

Table 3: Compound Names Mentioned

| Compound Name | Formula |

|---|---|

| This compound | C₄H₉ClHg |

| tert-Butylmercury chloride | (CH₃)₃CHgCl |

| Mercury(II) chloride | HgCl₂ |

Coordination Chemistry of N Butylmercuric Chloride and Mercury Ii Centers

Ligand Affinities and Complex Formation of Organomercurials

The coordination chemistry of organomercurials like n-butylmercuric chloride is largely governed by the soft Lewis acid nature of the organomercury cation (RHg⁺). According to the Hard and Soft Acids and Bases (HSAB) principle, soft acids preferentially form stable complexes with soft bases. The RHg⁺ cation is considered a quintessential soft acid, leading to a high affinity for ligands that are soft Lewis bases. rsc.org This results in strong coordinate bonds with ligands containing sulfur, phosphorus, and heavier halogens (iodide and bromide). researchgate.netnih.gov

The interaction of mercury(II) and organomercury cations with sulfur-containing ligands, such as thiols, is particularly strong. researchgate.netnih.gov These interactions are significantly more favorable than those with harder ligands like oxygen or fluorine donors. nih.gov For organomercury cations, complex formation is typically straightforward, leading to 1:1 complexes where the mercury center is coordinated to a single ligand. rsc.org While complexes with higher coordination numbers can exist, they are generally less common in typical solution conditions. rsc.org

Studies on ethylmercury and 2-butylmercury compounds have demonstrated that significant complex formation occurs with soft ligands like iodide and thiocyanate, while complexation with the harder chloride ion is negligible in similar conditions. scispace.com The stability of these complexes can be quantified by their formation constants, which indicate the equilibrium position of the complexation reaction. For instance, the formation of complexes with the general formula RHgX₂⁻ has been studied, and the stability constants determined, highlighting the preference for softer ligands. scispace.com

| Organomercury Cation | Ligand (X⁻) | K₁ ([RHgX]/[RHg⁺][X⁻]) | K₂ ([RHgX₂⁻]/[RHgX][X⁻]) | Reference |

|---|---|---|---|---|

| Ethylmercury (C₂H₅Hg⁺) | Thiocyanate (SCN⁻) | ~6.3 x 10⁵ | ~1.9 | scispace.com |

| Ethylmercury (C₂H₅Hg⁺) | Iodide (I⁻) | ~1.0 x 10⁸ | ~1.0 | scispace.com |

| 2-Butylmercury (sec-C₄H₉Hg⁺) | Thiocyanate (SCN⁻) | ~2.5 x 10⁵ | ~2.0 | scispace.com |

Data derived from polarographic studies on the solubility of organomercuric halides in the presence of varying ligand concentrations. scispace.com

Structural Principles of Organomercury(II) Coordination Compounds

The structural chemistry of organomercury(II) compounds of the type RHgX, such as this compound, is characterized by a primary linear geometry. wikipedia.org The dominant feature is a strong, covalent C-Hg-X bond, which typically exhibits an angle close to 180°. wikipedia.orgcore.ac.uk However, the mercury atom possesses vacant 6p and 6d orbitals, making it capable of engaging in additional, weaker interactions known as secondary bonds. core.ac.uk

The coordination number of mercury in these compounds can therefore vary, expanding beyond the primary two-coordinate state. Depending on the nature of the ligands and the steric environment, coordination geometries such as T-shaped, tetrahedral, and even octahedral can be observed. core.ac.ukresearchgate.netmdpi.com The diversity of these structures is influenced by several factors, including the type of ligand, the nature of the counter-ions, and the solvent used during crystallization. researchgate.net

| Structural Motif | Primary Coordination | Secondary Interactions | Resulting Geometry | Reference |

|---|---|---|---|---|

| Monomeric | Linear C-Hg-X | None or very weak intermolecular contacts | Linear | wikipedia.org |

| Dimeric/Polymeric | Linear C-Hg-X | Bridging ligands (e.g., halides, pseudohalides) leading to intermolecular Hg···X bonds | Distorted tetrahedral or square planar | mdpi.comrsc.org |

| Chelated Monomeric | Linear C-Hg bond | Intramolecular coordination from a polydentate ligand | Distorted T-shaped or tetrahedral | core.ac.uk |

Role of this compound as a Ligand Precursor in Advanced Materials

This compound is not only a subject of fundamental coordination studies but also serves as a precursor for generating other organometallic species and functionalized molecules. wikipedia.org Its utility as a precursor is rooted in the reactivity of the carbon-mercury bond.

A significant application is its use in the gas phase to generate the n-butylmercury cation, [n-BuHg]⁺, which can then act as an alkylating agent. csic.es In studies using electrospray ionization mass spectrometry, this compound was used to produce [n-BuHg]⁺ ions that were subsequently reacted with nucleobases like uracil (B121893) and thymine. csic.es The key reaction observed was the transfer of the n-butyl group from the mercury center to the nucleobase, resulting in alkylated nucleobases and the elimination of elemental mercury (Hg⁰). csic.es

This process demonstrates the role of this compound as a precursor to a reactive species that can form new carbon-heteroatom bonds. csic.es The ability to selectively alkylate complex biological molecules opens pathways for creating modified biomaterials or molecular probes. Furthermore, the broader class of organomercurials can be used in transmetalation reactions to produce other organometallic compounds, such as triphenylaluminium from diphenylmercury (B1670734), showcasing their role as transfer agents in chemical synthesis. wikipedia.org The cleavage of the C-Hg bond, whether induced chemically or enzymatically, is a fundamental process that allows organomercurials to act as precursors for both inorganic mercury and functionalized organic molecules. researchgate.net

Environmental Transformation Pathways of Organomercurials: Abiotic Processes

Atmospheric Chemical Transformations of Mercury Species

While specific atmospheric transformation data for n-butylmercuric chloride is not extensively documented, the behavior of similar, more studied organomercurials like methylmercury (B97897) and dimethylmercury (B1214916) provides insight. Organomercury compounds are generally not readily decomposed by oxygen in the air but can be broken down by exposure to light or heat. dovepress.com

The primary atmospheric transformation pathways for mercury species include:

Gas-Phase Oxidation : Gaseous elemental mercury (Hg⁰) can be oxidized in the gas phase by various atmospheric oxidants such as ozone (O₃), hydroxyl radicals (•OH), and halogen species (e.g., Br, Cl). mdpi.comresearchgate.net This oxidation is a critical step for removing mercury from the atmosphere, as the resulting oxidized mercury compounds (Hg(II)) are more water-soluble and prone to deposition. mdpi.com While this compound already contains mercury in its oxidized state (Hg(II)), atmospheric radicals could potentially attack the n-butyl group.

Aqueous-Phase Redox Reactions : Within atmospheric droplets, redox reactions can occur. mdpi.com Oxidized mercury compounds can be reduced back to elemental mercury, for instance, through photoreduction processes involving dicarboxylic acids. mdpi.com

Heterogeneous Reactions : Mercury species can adsorb onto atmospheric particles (aerosols) and undergo surface-enhanced reactions. mdpi.com

For this compound, volatilization into the atmosphere would be followed by transformations that likely involve the cleavage of the carbon-mercury bond, initiated by solar radiation or reaction with atmospheric oxidants. The products would be inorganic mercury species and oxidized organic compounds.

Photochemical Degradation Mechanisms in Environmental Compartments

Photochemical degradation is a primary abiotic sink for many organomercurials in the sunlit photic zones of aquatic systems. nih.gov This process involves the cleavage of the carbon-mercury bond through the absorption of light energy, leading to the formation of inorganic mercury (Hg(II)) and organic radicals. epa.gov

Studies on analogous compounds, particularly methylmercury (CH₃Hg⁺), reveal several key mechanisms:

Direct Photolysis : This process involves the direct absorption of light by the organomercurial molecule itself, leading to the breaking of the C-Hg bond. nih.gov

Indirect Photolysis : This pathway is mediated by other chemical species in the environment. Reactive oxygen species (ROS), such as hydroxyl radicals, are formed through photochemical reactions involving dissolved organic matter (DOM), nitrate, and certain trace metals. nih.gov These ROS can then attack and degrade the organomercurial compound. nih.gov The presence of thiol sites on DOM plays a crucial role in these photoreduction and photodegradation processes. nih.gov

Both ultraviolet (UV) and visible light (Photosynthetically Active Radiation, PAR) contribute to photodegradation. nih.gov While higher-energy UV radiation is more effective at breaking the C-Hg bond, visible light can dominate the process in some ecosystems due to its greater penetration into the water column. nih.gov The presence of halide ions, such as chloride (Cl⁻) and bromide (Br⁻), can also influence photodegradation rates through complexation with the organomercurial or involvement in radical reaction pathways. nih.gov

For this compound, the primary photochemical degradation pathway is expected to be the cleavage of the butyl-mercury bond, resulting in inorganic mercury(II) and a butyl radical. The rate of this degradation would be influenced by water clarity, the concentration and character of DOM, and the intensity of solar radiation. The quantum yield, a measure of the efficiency of a photochemical process, for related compounds like diphenylmercury (B1670734) has been determined to be 0.27 in aqueous solution. epa.gov

Table 1: Sunlight Photodecomposition Quantum Yields and Half-Lives for Select Organomercurials This table presents data for compounds structurally related to this compound to provide context for its likely photochemical behavior.

Source: Data adapted from U.S. Environmental Protection Agency report on the chemistry of organomercurials in aquatic systems. epa.gov

Abiotic Redox Processes of Mercury(II) Compounds

The mercury atom in this compound exists in the +2 oxidation state (Hg(II)). Abiotic redox reactions can transform this Hg(II) into other oxidation states, primarily volatile elemental mercury (Hg⁰) or the less common mercurous ion (Hg₂²⁺). These transformations significantly affect mercury's environmental mobility and fate. epa.gov

Reduction of Hg(II) to Hg(0): The reduction of Hg(II) to elemental mercury is a key process that can lead to evasion from aquatic systems into the atmosphere. nih.gov This can occur through several abiotic pathways:

Photoreduction : As discussed previously, inorganic Hg(II) produced from the degradation of organomercurials can be photochemically reduced to volatile Hg⁰. nih.gov This process is often mediated by dissolved organic matter (DOM), which acts as an electron donor. epa.govresearchgate.net

Dark Reduction : Abiotic reduction of Hg(II) can also occur in the absence of light ("dark" reactions), particularly in deep water and sediments. mdpi.com Natural organic matter (NOM) is the major identified reductant in these pathways. mdpi.com The rate of dark reduction is influenced by factors such as temperature and the chemical composition of the NOM. mdpi.com

Oxidation of Hg(0) to Hg(II): While reduction is a key fate pathway for Hg(II), the reverse process, the oxidation of elemental mercury, is also environmentally significant, particularly in the atmosphere. libretexts.org In aquatic systems, strong oxidants like hydroxyl radicals (•OH), which can be generated photochemically, are known to oxidize Hg(0). epa.gov However, for an organometallic compound like this compound, the mercury is already in an oxidized state. The primary abiotic redox transformation would therefore be the reduction of the Hg(II) center to Hg(0), likely occurring after the initial cleavage of the carbon-mercury bond.

Sorption and Desorption Dynamics on Geological and Anthropogenic Matrices

The mobility of this compound in the environment is significantly restricted by its tendency to adsorb to soil particles, sediments, and other matrices. Sorption refers to the binding of a chemical to a solid surface, while desorption is its release. These dynamics are critical in determining whether the compound is sequestered or transported through soil and into groundwater.

Research on mercury sorption indicates that the process is often rapid and largely irreversible. nih.gov Key factors influencing the sorption of mercury compounds include:

Soil Organic Matter : Soil organic matter is a dominant factor in the retention of mercury. nih.govudel.edu The diffusion of mercury compounds into the micropores of organic matter may be a principal reason for the slow and incomplete desorption often observed. udel.edu

Soil Texture : Soils with higher clay content generally exhibit greater sorption capacity compared to sandy soils. nih.gov

pH and Salinity : The pH of the soil and water, as well as the concentration of ions like chloride, can affect the chemical species of mercury present and its subsequent adsorption. researchgate.net

A study comparing the adsorption of different mercury compounds on two soil types (a sandy loam and a clay loam) found that organomercurials like methyl mercuric chloride (MMC) and phenyl mercuric acetate (B1210297) (PMA) were strongly adsorbed. osti.gov The adsorption maxima for all tested mercury compounds were higher in the soil with greater organic matter and clay content. osti.gov The study also showed that very little of the applied mercury, including the organomercurials, leached below the top 10-20 cm of the soil columns, highlighting their low mobility. osti.gov

Given its structure as an alkylmercuric chloride, this compound is expected to behave similarly to methyl mercuric chloride, exhibiting strong binding to soil, particularly soils rich in organic matter and clay, and consequently having very low mobility. nih.govosti.gov Desorption is likely to be slow and incomplete, leading to long-term retention in surface soils. nih.govudel.edu

Table 2: Adsorption Maxima of Selected Mercury Compounds on Different Soil Types This table presents data for compounds structurally related to this compound to illustrate the influence of soil type and chemical form on sorption.

Source: Data adapted from Landa, E. R. (1978). Influence of the chemical form of mercury on its adsorption and ability to leach through soils. osti.gov

Academic and Industrial Applications in Chemical Synthesis and Materials Science

Strategic Reagent in Contemporary Organic Synthesis

n-Butylmercuric chloride's role as a reagent in modern organic synthesis is linked to the specific reactivity it imparts, particularly in reactions where the transfer of a butyl group is required. Organomercury compounds are recognized as a valuable source of reagents for a variety of organic transformations. scripps.edu Their relative stability to air and water simplifies handling compared to more reactive organometallics, making them useful in specific multi-step syntheses. scripps.edu

The reactivity of this compound is distinct from other isomers. For instance, in Friedel-Crafts type reactions with benzene (B151609) and aluminum chloride, sec-butylmercuric chloride yields sec-butylbenzene, whereas this compound is reported to be unreactive under the same conditions. google.com This highlights a level of selectivity that can be strategic in complex molecular syntheses. While specific applications in contemporary, large-scale synthesis are limited, its behavior contributes to the broader understanding of organometallic reactivity. beilstein-journals.org The reactions of organomercury compounds can often lead to unexpected results, potentially opening new avenues in synthetic chemistry. beilstein-journals.org

Furthermore, the study of related compounds, such as tert-butylmercury halides, in photostimulated radical additions suggests that this compound may have potential applications in radical reactions, which are a cornerstone of modern organic synthesis. acs.org Radical reactions, which proceed via a chain mechanism involving initiation, propagation, and termination steps, are a fundamental tool for creating complex molecules. acs.orgorgsyn.org

Precursor to Diverse Organometallic and Organic Compounds

A primary application of this compound is its function as a precursor for other chemical compounds, both organometallic and purely organic. nih.govwikipedia.org Its utility in transmetalation reactions, where the butyl group is transferred from mercury to another metal, is a key feature. amanote.com

This process enables the synthesis of various transition metal complexes and has been specifically noted as a route to creating mercury-containing polymers and coordination complexes. amanote.com The general stability of the alkylmercuric halide allows it to be a reliable starting point for these transformations. The compound can also be part of a synthetic sequence to produce other organoalkali-metal reagents. byjus.com For example, while not a direct reaction of the chloride, di-sec-butylmercury can be used to prepare sec-butylsodium, illustrating the principle of using organomercury compounds as precursors to more reactive species. byjus.com

Historically, the synthesis of this compound itself can be achieved through several routes, including the reaction of n-butylmagnesium bromide with mercury(II) chloride or the reaction of 1-butene (B85601) with mercury acetate (B1210297), underscoring its position as a key intermediate accessible from basic starting materials. nih.govamanote.com

Catalytic Roles in Chemical Synthesis

This compound is identified as a catalyst in chemical synthesis. nih.govwikipedia.org Organometallic compounds, in general, are used to catalyze reactions that produce polymers and pharmaceuticals, thereby increasing reaction rates. doubtnut.com Specifically, organomercury compounds have been recognized as catalysts of choice in certain industrial processes, such as the production of fused elastomers and polyurethanes. google.comacs.org They can also serve as initiators in some polymerization reactions. amanote.com

While the broad class of organomercury compounds is known for its catalytic activity, detailed mechanistic studies or specific examples of reactions catalyzed directly by this compound are not extensively documented in the surveyed literature. Often, it may act as a precursor to the active catalytic species or be part of a more complex catalytic system.

Contributions to Surface Modification and Material Functionalization

There is a lack of available scientific literature detailing the application of this compound for surface modification or material functionalization. While the direct alkylation of surfaces, such as gold, has been explored using other organometallics like n-alkylstannanes, the use of organomercurials for such purposes is considered unlikely due to their inherent toxicity. The functionalization of materials like cellulose (B213188) and polymers typically employs other, less hazardous chemical strategies. lookchem.com

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying n-butylmercuric chloride in complex matrices (e.g., environmental or biological samples)?

- Methodological Answer : Use hyphenated techniques like GC-ICP-MS (Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry) to separate and quantify mercury species with high sensitivity. For structural confirmation, combine NMR (e.g., H and C) with FTIR to verify the butyl chain and Hg-Cl bonding. Cross-reference spectral data with databases using CAS RN 1219799-10-6 to avoid misidentification .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Follow strict stoichiometric protocols under inert atmospheres (e.g., argon) to prevent oxidation. Characterize intermediates (e.g., n-butylmercury intermediates) via TLC and elemental analysis before proceeding. Purity verification requires melting point analysis (128.3–128.8°C) and HPLC-UV with a mercury-specific column .

Q. What are the primary toxicity mechanisms of this compound, and how should exposure be mitigated in lab settings?

- Methodological Answer : The compound disrupts sulfhydryl groups in enzymes and proteins, causing cellular apoptosis. Toxicity data (e.g., LDLo: 73 mg/kg in rats) suggest strict adherence to OSHA PEL (0.01 mg/m³ TWA) and DFG MAK guidelines. Use glove-box systems and real-time Hg vapor detectors to minimize exposure. For in vitro studies, cytotoxic thresholds (e.g., 1 mg/L in human lymphocytes) should guide dosing .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved across studies?

- Methodological Answer : Conduct comparative meta-analyses of degradation kinetics under varying pH, UV exposure, and microbial activity. Use isotope dilution mass spectrometry to track Hg speciation. Discrepancies often arise from matrix effects (e.g., organic matter content), so standardize test conditions using OECD guidelines for abiotic hydrolysis .

Q. What experimental designs are optimal for studying the compound’s interaction with biomolecules (e.g., DNA or serum albumin)?

- Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and X-ray crystallography for structural insights. For dynamic studies, use stopped-flow fluorescence spectroscopy to monitor real-time interactions. Pre-treat samples with chelators (e.g., EDTA) to isolate Hg-specific binding .

Q. How does this compound’s reactivity differ from other alkylmercury compounds (e.g., methylmercury) in redox environments?

- Methodological Answer : Perform cyclic voltammetry to compare redox potentials. The butyl group’s steric hindrance reduces electrophilicity compared to methylmercury, slowing thiol complexation. Validate via DFT calculations to model electron-transfer pathways. Cross-reference with toxicity data (e.g., lower acute toxicity than methylmercury) .

Data Contradiction Analysis

Q. Why do some studies report higher bioaccumulation factors for this compound than others?

- Methodological Answer : Variability stems from species-specific metabolism (e.g., crustaceans vs. fish) and lipid content in test organisms. Apply physiologically based pharmacokinetic (PBPK) modeling to normalize interspecies differences. Use stable isotope tracers (e.g., Hg) to distinguish uptake from abiotic adsorption .

Research Workflow Recommendations

- Data Validation : Always cross-check CAS RN 1219799-10-6 and EC numbers to avoid confusion with structurally similar mercury compounds (e.g., methoxyethyl mercury chloride) .

- Ethical Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility and data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.